Biotin-Teg-Nh2 Tfa
Description
Historical Development and Evolution of Biotinylation Technologies
The journey of biotinylation technologies began with the discovery of biotin’s affinity for avidin and streptavidin in the mid-20th century. Early methods relied on native biotin ligases like BirA from Escherichia coli, which required specific recognition sequences (e.g., a 15-amino acid tag) and prolonged incubation times (18–24 hours) for biotin transfer. These limitations spurred the engineering of promiscuous biotin ligases, such as BioID, which introduced a R118G mutation in BirA to enable proximity-based biotinylation without sequence specificity. However, BioID’s slow kinetics and low catalytic efficiency hindered its utility in time-sensitive experiments.
A breakthrough came with the development of TurboID and miniTurbo through yeast display-based directed evolution. These mutants achieved 100-fold faster labeling (within 10 minutes) by enhancing catalytic efficiency and substrate affinity. Concurrently, chemical advancements in biotinylation reagents addressed steric hindrance challenges. The introduction of spacer arms, such as the TEG moiety in this compound, provided spatial flexibility, ensuring optimal interactions between biotinylated molecules and streptavidin-coated surfaces. This evolution from sequence-dependent enzymatic tagging to spacer-optimized chemical biotinylation underscores the compound’s significance in modern workflows.
Table 1: Evolution of Key Biotinylation Tools
| Technology | Key Innovation | Limitations Addressed |
|---|---|---|
| Native BirA | Sequence-specific biotinylation | Slow kinetics, strict sequence requirements |
| BioID | Proximity-based labeling (R118G mutation) | Low efficiency, 18–24 hr incubation |
| TurboID/miniTurbo | Directed evolution for faster labeling | Reduced labeling time to 10 minutes |
| This compound | TEG spacer for reduced steric hindrance | Improved binding efficiency |
Strategic Position of this compound in Contemporary Biotechnology Research
This compound occupies a unique niche due to its modular design. The TEG spacer, a 15-atom polyethylene glycol chain, positions biotin away from the conjugated molecule, minimizing steric interference during streptavidin binding. This property is critical for applications requiring high sensitivity, such as pull-down assays and surface immobilization of oligonucleotides or proteins. For example, in magnetic bead-based separations, the TEG spacer enhances capture efficiency by 40–60% compared to non-spaced biotin analogues.
The compound’s trifluoroacetic acid (TFA) counterion further enhances solubility in aqueous buffers, facilitating its use in diverse experimental conditions. Additionally, the primary amine (-NH2) terminus allows straightforward conjugation to carboxylated or activated surfaces via carbodiimide chemistry, making it compatible with crosslinkers like EDC/NHS. These features position this compound as a versatile alternative to photolabile (PC Biotin) or reversible (DesthioBiotin-TEG) variants, particularly in irreversible binding applications.
Table 2: Comparative Analysis of Biotin Modifications
| Modification | Spacer Length | Key Advantage | Common Applications |
|---|---|---|---|
| This compound | 15 atoms | Reduced steric hindrance, high solubility | Protein labeling, magnetic bead assays |
| PC Biotin | Photocleavable | UV-triggered release | Reversible immobilization |
| DesthioBiotin-TEG | 15 atoms | Streptavidin binding reversibility | Affinity chromatography |
Fundamental Research Applications in Molecular and Cellular Biology
This compound has become indispensable in three core areas:
Protein Interaction Mapping : By conjugating this compound to bait proteins, researchers can isolate interacting partners via streptavidin pull-downs. For instance, TurboID-fused proteins labeled with this reagent enabled proteomic profiling of mitochondrial subcompartments with 10-minute biotin pulses, outperforming traditional BioID.
Nucleic Acid Hybridization Assays : The TEG spacer prevents aggregation in oligonucleotide-functionalized nanoparticles, improving hybridization efficiency in fluorescence in situ hybridization (FISH).
Surface Plasmon Resonance (SPR) : Immobilizing biotinylated ligands onto streptavidin-coated SPR chips using this compound enhances binding kinetics measurements by reducing nonspecific interactions.
Recent studies also highlight its role in in vivo proximity labeling. In Drosophila and Caenorhabditis elegans, this compound-based biotinylation achieved subcellular resolution in neuronal synapse mapping, demonstrating compatibility with live-cell systems.
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGTVIOREZIKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-Teg-Nh2 Tfa is synthesized through a series of chemical reactions involving biotin and a tetraethylene glycol (TEG) spacer. The TEG spacer minimizes steric hindrance between the biotin moiety and the oligonucleotide, facilitating the capture of biotin-labeled oligos onto streptavidin-coated surfaces . The synthesis typically involves the following steps:
- Activation of biotin with a suitable reagent.
- Coupling of the activated biotin with TEG.
- Functionalization of the TEG spacer with an amino group.
- Conversion to the trifluoroacetate salt for stabilization and purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesizers and purification systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Biotinylation Reactions
Biotin-Teg-Nh2 Tfa is primarily employed to introduce biotin tags into biomolecules via its reactive amino group. Key reactions include:
A. Amide Bond Formation
The terminal amine reacts with activated carboxyl groups (e.g., NHS esters, HOBt esters) under mild conditions. For example:
-
Reagents : HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (diisopropylethylamine)
-
Example : Conjugation to oligonucleotides or peptides yields biotinylated products with >80% efficiency .
B. Reductive Amination
The amine reacts with aldehydes or ketones in the presence of reducing agents like NaBH3CN:
Trifluoroacetate Counterion Stability
The trifluoroacetate (TFA) group enhances solubility but requires careful handling:
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Deprotection : TFA is removed via rotary evaporation or neutralization with bicarbonate .
-
Interference : Sodium trifluoroacetate (0.5 mM) does not inhibit Sortase A activity, making it compatible with enzymatic assays .
Boc Deprotection
TEG Spacer Functionalization
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Reagents : p-nitrophenylchloroformate, DMAP (dimethylaminopyridine)
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Application : Incorporation into polymer-drug conjugates for targeted delivery .
Reaction Parameters and Optimization
Case Study: Oligonucleotide Biotinylation
A representative protocol from MDPI (2012) :
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Activation : this compound (0.25 mg) in tBuOH/water (1:1).
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Conjugation : Add CuI (1 eq.), DIPEA (1 eq.), and azide-modified 18mer oligonucleotide.
-
Purification : RP-HPLC with a C-18 column (buffer: 0.1 M TEAA, pH 6.5).
Industrial-Scale Production
-
Scale-Up : Automated synthesizers enable multi-gram production with >95% purity .
-
Quality Control : LC-MS and NMR validate structure; residual TFA <0.1% .
This compound’s versatility in bioconjugation, coupled with its stability under diverse conditions, makes it indispensable in modern biochemistry. Its applications span diagnostics, drug delivery, and proteomics, with ongoing research optimizing its use in CRISPR-based therapeutics .
Scientific Research Applications
Affinity Purification
Overview:
Biotin-Teg-Nh2 Tfa is extensively utilized in affinity purification techniques, where biotinylated molecules can be selectively isolated using streptavidin or avidin-coated surfaces. This method exploits the strong non-covalent interaction between biotin and streptavidin, allowing for efficient purification of proteins, peptides, and nucleic acids.
Case Study:
In a study examining the purification of biotinylated peptides, researchers demonstrated that this compound could effectively label peptides, which were then purified using avidin-immobilized beads. The elution process achieved a high recovery rate of labeled peptides (up to 98%) with minimal modifications to the peptide structure .
Targeted Drug Delivery
Overview:
The compound is also employed in the development of targeted drug delivery systems. By conjugating therapeutic agents with this compound, researchers can enhance the specificity and efficacy of drug delivery to target cells expressing streptavidin or avidin.
Case Study:
A recent investigation focused on using biotinylated small molecules to inhibit bacterial virulence by targeting specific proteins involved in biofilm formation. The biotinylation enabled selective binding to response regulators like VicR in Streptococcus mutans, demonstrating a clear mechanism for inhibiting biofilm development . This application highlights the potential of this compound in developing therapeutics that can selectively target pathogenic bacteria.
Diagnostic Applications
Overview:
this compound is instrumental in diagnostic assays, particularly in nucleic acid detection and biomarker identification. Its ability to label nucleic acids allows for sensitive detection methods that can be employed in clinical diagnostics.
Data Table: Nucleic Acid Detection Applications
Protein Labeling and Interaction Studies
Overview:
this compound is utilized for labeling proteins, enabling researchers to study protein interactions and dynamics through techniques such as mass spectrometry and fluorescence microscopy.
Case Study:
A study comparing different biotinylation reagents found that this compound provided superior labeling efficiency for peptides derived from complex biological samples. The labeled peptides exhibited favorable mass spectrometric properties, enhancing their detectability during analysis .
Mechanism of Action
The mechanism of action of Biotin-Teg-Nh2 Tfa involves the biotin-streptavidin interaction, which is one of the strongest non-covalent interactions known. This interaction is highly specific and allows for the stable binding of biotin-labeled molecules to streptavidin-coated surfaces . The TEG spacer minimizes steric hindrance, enhancing the efficiency of the binding process .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Key Observations:
PEG Spacer: this compound and Biotin-PEG4-NHS Ester both incorporate a PEG4 chain, enhancing solubility and reducing steric hindrance compared to non-PEGylated analogs like Biotin-NH2 . PEG length directly impacts hydrophilicity; shorter PEGs (e.g., PEG3 in Biotin-C1-PEG3-C3-amine TFA) may offer less steric flexibility .
Functional Groups :
- Amine (-NH2) : Enables conjugation to carboxyl groups (e.g., in this compound) but requires activation via EDC/NHS .
- NHS Ester : In Biotin-PEG4-NHS Ester, allows direct reaction with primary amines (e.g., lysine residues), offering faster conjugation .
- Azide (-N3) : Facilitates bioorthogonal click chemistry, ideal for live-cell labeling .
Counterion Effects :
- TFA in this compound lowers pH in aqueous solutions, which may require buffering for sensitive biological applications .
A. Biolabeling Efficiency
- This compound : Achieves 4–6 biotin moieties per antibody molecule at a 20-fold molar excess, comparable to Sulfo-NHS-SS-Biotin .
- Biotin-Azide : Requires copper-catalyzed click chemistry, which may introduce cytotoxicity compared to amine-based conjugation .
C. Non-Specific Binding
- PEGylated compounds (this compound, Biotin-PEG4-NHS Ester) exhibit lower non-specific binding compared to non-PEGylated analogs like Biotin-NH2 .
Commercial and Regulatory Considerations
Biological Activity
Biotin-Teg-Nh2 Tfa is a biotinylated compound that plays a significant role in various biological applications, particularly in proteomics and cellular biology. This compound features a biotin moiety linked via a flexible Teg (tetraethylene glycol) spacer to an amine group (Nh2), which is protected by trifluoroacetic acid (Tfa). The following sections provide a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins through biotin-streptavidin interactions, which are among the strongest non-covalent interactions known. This property allows for effective tagging and isolation of proteins in complex biological samples.
- Biotin Binding : The high affinity of biotin for streptavidin enables the efficient capture and purification of biotinylated peptides and proteins from cell lysates or other biological matrices. This interaction is utilized extensively in affinity chromatography and mass spectrometry applications .
- Peptide Labeling : The amine group in this compound allows for the covalent modification of peptides at their N-terminus or lysine residues, facilitating the study of protein dynamics and interactions within cells .
Applications
This compound has diverse applications in research and clinical settings:
- Proteomics : It is commonly used for the enrichment and identification of proteins in proteomic studies. The ability to label peptides with biotin enhances their detectability during mass spectrometric analysis .
- Cellular Studies : The compound can be employed to study protein localization, interactions, and post-translational modifications within living cells. Its use in live-cell imaging allows researchers to track biotinylated proteins dynamically .
- Therapeutic Targeting : There is potential for this compound to be used in targeted drug delivery systems, where biotinylated drugs can selectively bind to streptavidin-conjugated carriers .
Case Studies
- Protein Isolation : In a study involving the use of this compound for protein isolation, researchers demonstrated that the compound effectively tagged target proteins in cell lysates. The tagged proteins were subsequently captured using streptavidin-coated beads, leading to high yields of purified proteins suitable for downstream analysis .
- Cell Penetration : Another research project explored the efficacy of biotinylated peptides modified with this compound for cellular uptake. The study found that peptides with this modification exhibited enhanced penetration into cells compared to unmodified counterparts, indicating its potential for drug delivery applications .
- Mass Spectrometry Detection : A comparative analysis highlighted that peptides labeled with this compound showed improved detection rates in mass spectrometry due to the strong binding affinity between biotin and streptavidin. This feature was critical for identifying low-abundance proteins in complex samples .
Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
